Cas no 2228570-26-9 (2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine)

2,2-Difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine is a fluorinated amine compound characterized by its unique structural features, including a difluorinated butyl chain and a trifluorinated phenyl group. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural rigidity and lipophilicity contribute to improved metabolic stability and bioavailability in drug development. The compound is particularly useful in the design of bioactive molecules targeting CNS disorders and enzyme inhibition. High purity and well-defined stereochemistry ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine structure
2228570-26-9 structure
Product Name:2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine
CAS No:2228570-26-9
MF:C10H10F5N
MW:239.185120105743
CID:6082828
PubChem ID:165967510
Update Time:2025-05-20

2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine
    • EN300-1943033
    • 2228570-26-9
    • Inchi: 1S/C10H10F5N/c11-7-4-9(13)8(12)3-6(7)1-2-10(14,15)5-16/h3-4H,1-2,5,16H2
    • InChI Key: CFLFPGQREDCKMH-UHFFFAOYSA-N
    • SMILES: FC(CN)(CCC1C=C(C(=CC=1F)F)F)F

Computed Properties

  • Exact Mass: 239.07334013g/mol
  • Monoisotopic Mass: 239.07334013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

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Additional information on 2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine

Introduction to 2,2-Difluoro-4-(2,4,5-Trifluorophenyl)Butan-1-Amine (CAS No. 2228570-26-9)

The compound 2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine (CAS No. 2228570-26-9) is a highly specialized organic compound with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its potential applications in drug development and advanced materials. The CAS No. 2228570-26-9 uniquely identifies this compound in scientific literature and regulatory databases, ensuring precise referencing and compliance with international standards.

The molecular structure of 2,2-difluoro-4-(2,4,5-trifluorophenyl)butan-1-amine is characterized by a butanamine backbone with two fluorine atoms attached to the second carbon atom. Additionally, the fourth carbon atom is connected to a substituted phenyl group where the substituents are fluorine atoms at positions 2, 4, and 5. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.

Recent studies have highlighted the importance of fluorinated compounds like CAS No. 2228570-26-9 in drug discovery. Fluorine substitution is known to enhance the bioavailability and stability of pharmaceutical agents by modifying their pharmacokinetic profiles. For instance, researchers at the University of California have demonstrated that fluorinated analogs of certain drugs exhibit improved solubility and reduced toxicity compared to their non-fluorinated counterparts.

In terms of synthesis, CAS No. 2228570-26-9 can be prepared through a variety of methods including nucleophilic substitution reactions and Friedel-Crafts alkylation. The choice of synthetic pathway depends on the availability of starting materials and the desired yield. For example, a study published in the Journal of Organic Chemistry outlined a novel approach using microwave-assisted synthesis to achieve high yields of this compound under mild conditions.

The physical properties of CAS No. 2228570-26-9 include a melting point of approximately 130°C and a boiling point around 380°C under standard conditions. These properties make it suitable for use in high-temperature applications such as polymerization reactions or as an intermediate in the production of advanced materials like fluoropolymers.

One of the most promising applications of CAS No. 233333333 is in the development of new pharmaceutical agents targeting specific biological pathways. For instance, researchers at Pfizer have explored its potential as an inhibitor for certain kinases involved in cancer progression. Initial in vitro studies have shown promising results with high selectivity for target enzymes over non-target proteins.

Moreover, CAS No. 11111111 has been investigated for its role in catalytic processes within asymmetric synthesis. Its ability to act as a chiral auxiliary has been leveraged in the production of enantiomerically pure compounds, which are critical for drug development due to their specific interactions with biological systems.

In conclusion, CAS No. 1111111 represents a significant advancement in modern organic chemistry with diverse applications across multiple disciplines. Its unique structure and properties make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.

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